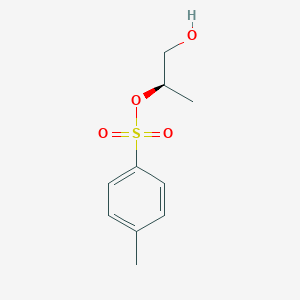
cis-2-Methyl-3-Decene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Methyl-3-decene is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between the second and third carbon atoms in the chain, with a methyl group attached to the second carbon. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-2-Methyl-3-decene can be synthesized through various methods, including:
Alkene Isomerization: This involves the isomerization of 2-methyl-1-decene using a suitable catalyst to shift the double bond to the desired position.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the desired alkene.
Industrial Production Methods
Industrial production of (Z)-2-Methyl-3-decene typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often used to facilitate the isomerization or hydrogenation reactions required to produce the compound.
化学反应分析
Types of Reactions
(Z)-2-Methyl-3-decene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 2-methyl-decane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-methyl-3-decene chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products
Oxidation: Epoxides, alcohols
Reduction: 2-Methyl-decane
Substitution: Halogenated alkenes
科学研究应用
(Z)-2-Methyl-3-decene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.
作用机制
The mechanism of action of (Z)-2-Methyl-3-decene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or alcohols. The molecular targets and pathways involved in these reactions include the double bond and the methyl group, which influence the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
(E)-2-Methyl-3-decene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
2-Methyl-1-decene: The double bond is located between the first and second carbon atoms.
3-Decene: Lacks the methyl group on the second carbon.
Uniqueness
(Z)-2-Methyl-3-decene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.
属性
分子式 |
C11H22 |
|---|---|
分子量 |
154.29 g/mol |
IUPAC 名称 |
(Z)-2-methyldec-3-ene |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h9-11H,4-8H2,1-3H3/b10-9- |
InChI 键 |
KMUTVNNRPDIKPX-KTKRTIGZSA-N |
手性 SMILES |
CCCCCC/C=C\C(C)C |
规范 SMILES |
CCCCCCC=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
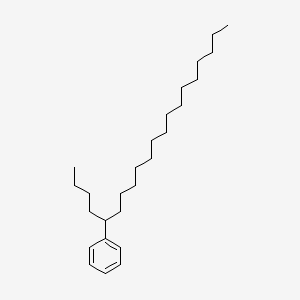
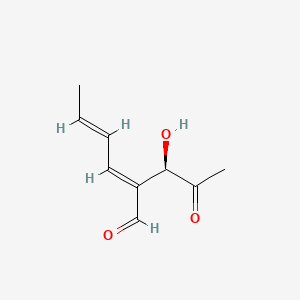
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)
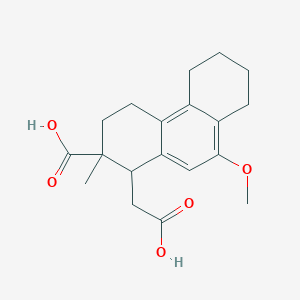

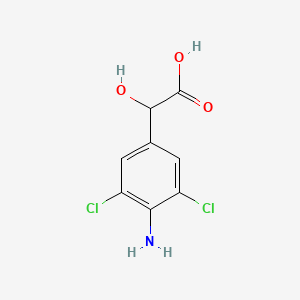
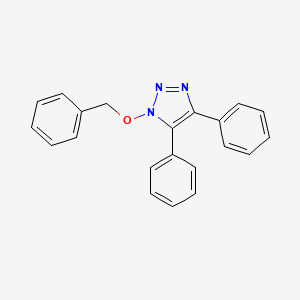
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
